[S(R)]-N-[(S)-(2-Methylphenyl)[2-(dicyclohexylphosphino)phenyl]methyl]-N,2-dimethyl-2-propanesulfinamide
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Overview
Description
[S®]-N-[(S)-(2-Methylphenyl)[2-(dicyclohexylphosphino)phenyl]methyl]-N,2-dimethyl-2-propanesulfinamide is a chiral phosphine ligand used in enantioselective organic chemical transformations. This compound is known for its ability to form stable complexes with transition metals, making it valuable in various catalytic processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [S®]-N-[(S)-(2-Methylphenyl)[2-(dicyclohexylphosphino)phenyl]methyl]-N,2-dimethyl-2-propanesulfinamide involves multiple steps. One common method includes the reaction of 2-(dicyclohexylphosphino)phenylmagnesium bromide with (S)-2-methylbenzyl chloride, followed by the addition of (S)-2-methyl-2-propanesulfinamide . The reaction is typically carried out under an inert atmosphere to prevent oxidation and moisture sensitivity.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, with stringent quality control measures to ensure consistency .
Chemical Reactions Analysis
Types of Reactions
[S®]-N-[(S)-(2-Methylphenyl)[2-(dicyclohexylphosphino)phenyl]methyl]-N,2-dimethyl-2-propanesulfinamide undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfinamide group to an amine.
Substitution: The phosphine group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like alkyl halides for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with hydrogen peroxide yields sulfoxides, while reduction with lithium aluminum hydride produces amines .
Scientific Research Applications
[S®]-N-[(S)-(2-Methylphenyl)[2-(dicyclohexylphosphino)phenyl]methyl]-N,2-dimethyl-2-propanesulfinamide has several scientific research applications:
Mechanism of Action
The mechanism of action of [S®]-N-[(S)-(2-Methylphenyl)[2-(dicyclohexylphosphino)phenyl]methyl]-N,2-dimethyl-2-propanesulfinamide involves its ability to coordinate with transition metals, forming stable complexes. These complexes facilitate various catalytic processes by providing a chiral environment that enhances enantioselectivity. The molecular targets include transition metal centers, and the pathways involved are primarily related to catalytic cycles in asymmetric synthesis .
Comparison with Similar Compounds
Similar Compounds
Xu-Phos: Another chiral phosphine ligand with similar applications in asymmetric catalysis.
SadPhos: Known for its versatility in forming complexes with different transition metals.
XPhos: Used in cross-coupling reactions, offering high stability and reactivity.
Uniqueness
[S®]-N-[(S)-(2-Methylphenyl)[2-(dicyclohexylphosphino)phenyl]methyl]-N,2-dimethyl-2-propanesulfinamide stands out due to its unique combination of chiral centers and phosphine groups, providing exceptional enantioselectivity and stability in catalytic processes. Its ability to form stable complexes with a wide range of transition metals makes it a valuable tool in both academic and industrial research .
Properties
Molecular Formula |
C31H46NOPS |
---|---|
Molecular Weight |
511.7 g/mol |
IUPAC Name |
(R)-N-[(S)-(2-dicyclohexylphosphanylphenyl)-(2-methylphenyl)methyl]-N,2-dimethylpropane-2-sulfinamide |
InChI |
InChI=1S/C31H46NOPS/c1-24-16-12-13-21-27(24)30(32(5)35(33)31(2,3)4)28-22-14-15-23-29(28)34(25-17-8-6-9-18-25)26-19-10-7-11-20-26/h12-16,21-23,25-26,30H,6-11,17-20H2,1-5H3/t30-,35+/m0/s1 |
InChI Key |
PYPAPVWEZJWYCQ-LWQYYNMXSA-N |
Isomeric SMILES |
CC1=CC=CC=C1[C@@H](C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4)N(C)[S@](=O)C(C)(C)C |
Canonical SMILES |
CC1=CC=CC=C1C(C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4)N(C)S(=O)C(C)(C)C |
Origin of Product |
United States |
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